molecular formula C12H16O B8562562 4-(2,2-Dimethylpropyl)benzaldehyde

4-(2,2-Dimethylpropyl)benzaldehyde

Cat. No.: B8562562
M. Wt: 176.25 g/mol
InChI Key: CGXKLNLXGJBZBI-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)benzaldehyde is a high-purity organic compound of interest in medicinal chemistry and organic synthesis. This benzaldehyde derivative features a sterically hindered 2,2-dimethylpropyl (neopentyl) group at the para position, which may influence its binding affinity and metabolic stability in biological systems. Recent research on structurally related benzaldehydes has demonstrated significant potential in disrupting bacterial quorum sensing (QS) pathways, a promising antivirulence strategy . Specifically, studies indicate that certain benzaldehydes can inhibit key QS systems in Pseudomonas aeruginosa , such as the las and pqs systems, by over 80% . Molecular docking analyses suggest these compounds achieve this by competitively binding to receptor pockets, such as LasR, which can lead to a marked reduction in virulence factor production; for example, vanillin was shown to reduce pyocyanin production by 48% . Furthermore, benzaldehydes have been shown to synergize with conventional antibiotics like ciprofloxacin and tobramycin, significantly enhancing their activity against bacterial biofilms . In synthetic chemistry, benzaldehydes serve as versatile precursors in multicomponent reactions, such as the Hantzsch-type synthesis of dihydropyridines, which are valuable scaffolds with known biological activity . This combination of potential QS inhibitory properties and synthetic utility makes this compound a valuable reagent for researchers exploring novel anti-infective agents and complex molecular architectures. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)benzaldehyde

InChI

InChI=1S/C12H16O/c1-12(2,3)8-10-4-6-11(9-13)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

CGXKLNLXGJBZBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,2-Dimethylpropyl)benzaldehyde with structurally related para-substituted benzaldehydes, emphasizing substituent effects, physical-chemical properties, and applications.

Table 1: Comparative Analysis of Para-Substituted Benzaldehydes

Compound Name Substituent Molecular Formula Key Properties & Applications Safety & Reactivity
This compound Neopentyl (bulky alkyl) C₁₂H₁₆O Inferred: High steric hindrance; potential use in pharmaceutical intermediates . Inferred: Likely low acute toxicity due to inert alkyl group.
4-Hydroxybenzaldehyde -OH C₇H₆O₂ Antioxidant properties; used in ethnopharmacology for anti-inflammatory applications . Generally low toxicity; handled with standard laboratory precautions .
4-Methoxybenzaldehyde -OCH₃ C₈H₈O₂ Fragrance/flavoring agent; electron-donating methoxy group enhances aldehyde stability . Low hazard profile; no significant acute toxicity reported .
4-(Bromomethyl)benzaldehyde -CH₂Br C₈H₇BrO Reactive bromomethyl group facilitates nucleophilic substitutions in synthesis . Toxicological data incomplete; requires PPE and ventilation due to bromine hazards .
4-Dimethylaminobenzaldehyde -N(CH₃)₂ C₉H₁₁NO Strong electron-donating group; used in colorimetric assays and dye synthesis . Moderate toxicity; irritant to skin/eyes; requires controlled handling .

Structural and Electronic Effects

  • Neopentyl Group (Target Compound): The 2,2-dimethylpropyl substituent is sterically bulky, limiting access to the aromatic ring and aldehyde group. This reduces electrophilicity at the aldehyde compared to electron-withdrawing substituents (e.g., -Br). Its alkyl nature provides mild electron-donating effects, stabilizing the benzaldehyde via inductive effects .
  • Hydroxy and Methoxy Groups (-OH, -OCH₃): Electron-donating substituents increase resonance stabilization of the aromatic ring but reduce aldehyde electrophilicity. 4-Hydroxybenzaldehyde exhibits hydrogen-bonding capacity, enhancing solubility in polar solvents .
  • Bromomethyl Group (-CH₂Br): Electron-withdrawing bromine increases aldehyde reactivity, making it prone to nucleophilic attack. The -CH₂Br group serves as a versatile synthetic handle for cross-coupling or alkylation .
  • Dimethylamino Group (-N(CH₃)₂): A strong electron-donating group that significantly activates the aromatic ring, often utilized in charge-transfer complexes or analytical reagents .

Physical Properties

  • Boiling Points and Solubility: Bulky substituents (e.g., neopentyl) generally lower solubility in polar solvents due to increased hydrophobicity. 4-Methoxybenzaldehyde, with a smaller substituent, has higher volatility (bp ~248°C) compared to bulkier analogs .
  • Melting Points: Polar groups like -OH (4-hydroxybenzaldehyde, mp ~116°C) result in higher melting points than nonpolar substituents (e.g., neopentyl) .

Preparation Methods

Reaction Mechanism and Optimization

The neopentylmagnesium bromide nucleophilically attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde, forming a magnesium alkoxide intermediate. Acidic workup liberates the tertiary alcohol, which undergoes subsequent oxidation to the aldehyde. Key parameters include:

  • Temperature control : Maintaining sub-10°C conditions minimizes side reactions such as aldol condensation.

  • Solvent selection : THF enhances reagent solubility and reaction homogeneity compared to diethyl ether.

  • Oxidation agents : Pyridinium chlorochromate (PCC) in dichloromethane achieves selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation.

Example protocol (adapted from):

  • 4-Bromobenzaldehyde (10.0 g, 54.1 mmol) dissolved in THF (100 mL) is treated with neopentylmagnesium bromide (1.1 equiv, 59.5 mmol) at 0°C under N₂.

  • After 3 h, the mixture is quenched with saturated NH₄Cl (50 mL) and extracted with ethyl acetate (3 × 50 mL).

  • The crude alcohol is oxidized with PCC (12.0 g, 55.7 mmol) in CH₂Cl₂, yielding 4-(2,2-dimethylpropyl)benzaldehyde (8.7 g, 78%).

Friedel-Crafts Acylation Followed by Reduction

Friedel-Crafts acylation provides an alternative route, particularly for large-scale synthesis. This method employs benzene derivatives and neopentyl acyl chlorides under Lewis acid catalysis.

Catalytic Systems and Substrate Compatibility

Aluminum trichloride (AlCl₃) remains the predominant catalyst, though FeCl₃ and ZnCl₂ show promise for reduced environmental impact. The reaction proceeds via electrophilic substitution:

C6H6+(CH3)3CCOClAlCl3C6H5COC(CH3)3LiAlH4C6H5CH2C(CH3)3\text{C}6\text{H}6 + (\text{CH}3)3\text{CCOCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{COC}(\text{CH}3)3 \xrightarrow{\text{LiAlH}4} \text{C}6\text{H}5\text{CH}2\text{C}(\text{CH}3)_3

Critical considerations:

  • Regioselectivity : The para isomer predominates (>90%) due to steric hindrance at ortho positions.

  • Reduction step : Lithium aluminum hydride (LiAlH₄) reduces the ketone to the methylene group, necessitating careful stoichiometry to avoid over-reduction.

Industrial-scale data (from):

ParameterValue
Catalyst loading1.2 equiv AlCl₃
Reaction temperature40°C
Yield (acyl step)82%
Purity (HPLC)98.5%

Palladium-Catalyzed Cross-Coupling

Recent advances leverage Suzuki-Miyaura coupling for constructing the neopentyl-benzaldehyde linkage. This method employs 4-bromobenzaldehyde and neopentylboronic acid in the presence of Pd(PPh₃)₄.

Ligand and Base Optimization

  • Ligands : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improve catalytic activity, enabling reactions at 50°C vs. 80°C with monodentate ligands.

  • Bases : K₃PO₄ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF), achieving 85% yield vs. 72%.

Representative procedure (from):

  • 4-Bromobenzaldehyde (5.0 g, 27.0 mmol), neopentylboronic acid (4.2 g, 32.4 mmol), Pd(PPh₃)₄ (0.31 g, 0.27 mmol), and K₃PO₄ (11.5 g, 54.0 mmol) are combined in DMF/H₂O (4:1, 50 mL).

  • The mixture is stirred at 50°C for 12 h, filtered through Celite®, and purified via column chromatography (hexane/EtOAc 4:1) to afford the product (4.1 g, 74%).

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)CatalystScalability
Grignard alkylation780–5NoneModerate
Friedel-Crafts8240AlCl₃High
Suzuki coupling74–8550–80Pd(PPh₃)₄Low to moderate

Key findings :

  • The Friedel-Crafts route offers superior scalability and yield but generates stoichiometric metal waste.

  • Suzuki coupling provides excellent regiocontrol but suffers from palladium cost and ligand sensitivity.

  • Grignard methods balance simplicity and efficiency for laboratory-scale synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-(2,2-Dimethylpropyl)benzaldehyde?

  • Methodological Answer : Synthesis typically involves alkylation of phenolic precursors or substitution reactions. For example, Friedel-Crafts alkylation can be employed using tert-butyl groups as substituents. Reaction parameters such as catalyst choice (e.g., Lewis acids), solvent (e.g., toluene or dichloromethane), and temperature (room temperature to reflux) significantly influence yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups and substituent positions (e.g., aldehyde proton at ~10 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Detects aldehyde C=O stretching (~1700 cm1^{-1}).
  • Chromatography : GC-MS or HPLC assesses purity, with retention times compared to standards .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep away from oxidizing agents and moisture; store in a cool, dark environment.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Friedel-Crafts alkylation for this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3_3, FeCl3_3) for efficacy.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar solvents.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) often favor product formation but require monitoring for side reactions.
  • Workflow : Use kinetic studies (e.g., TLC monitoring) to terminate reactions at optimal conversion points .

Q. What strategies address contradictory data in biological activity studies of derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial or cytotoxic activity using multiple assays (e.g., broth microdilution and agar diffusion for antimicrobial studies).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to resolve discrepancies in potency.
  • Dose-Response Curves : Ensure linearity across concentrations to identify non-specific effects .

Q. How is this compound utilized in environmental impact assessments?

  • Methodological Answer :
  • Persistence Studies : Use GC-MS or LC-MS to quantify degradation half-life in water or soil under controlled conditions (e.g., UV exposure, microbial activity).
  • Bioaccumulation Potential : Measure logP values (experimental or computational) to predict partitioning into lipid tissues.
  • Toxicity Profiling : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What role does steric hindrance from the 2,2-dimethylpropyl group play in reactivity?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethyl or methyl substituents) in nucleophilic additions or oxidations.
  • Computational Modeling : Density Functional Theory (DFT) calculates steric maps and transition-state energies to explain reduced reactivity in crowded environments.
  • Crystallography : X-ray structures reveal spatial arrangements affecting intermolecular interactions .

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